2,2'-Binaphthyl-D14
Overview
Description
“2,2’-Binaphthyl-D14” is a deuterated chemical compound used in scientific research. It is also known as “2,2’-Dinaphthyl” and has an isotopic enrichment of 99 atom % D . The molecular weight of this compound is 268.42 .
Molecular Structure Analysis
The molecular structure of “2,2’-Binaphthyl-D14” consists of two naphthyl groups connected at the 2-position . The molecular formula of this compound is C20H14 .
Physical And Chemical Properties Analysis
“2,2’-Binaphthyl-D14” is a polyaromatic hydrocarbon . It is non-hazardous for transport . The compound should be stored at room temperature and is stable if stored under recommended conditions .
Scientific Research Applications
Hydrogen Bonding and Crystal Structure
- Hydrogen Bonding in Adducts : A study by García-Martínez, Vázquez-López, and Tuck (1998) demonstrates the significance of hydrogen bonding in the formation of adducts involving 1,1'-Binaphthyl-2,2'-diol, a close relative of 2,2'-Binaphthyl-D14. This research highlights the importance of intermolecular interactions, particularly O—H⋯O and O—H⋯N hydrogen bonding, in the crystal structures of binaphthyl derivatives (García-Martínez, Vázquez-López, & Tuck, 1998).
Catalysis and Supramolecular Chemistry
- Chiral Ligands in Coordination Chemistry : Telfer (2003) reviewed the use of 1,1′-binaphthyl-2,2′-diol in the construction of chiral ligands for coordination and metallosupramolecular chemistry. These ligands are crucial for forming a variety of chiral coordination compounds and supramolecular complexes, demonstrating the versatility of binaphthyl derivatives in catalysis (Telfer, 2003).
Asymmetric Catalysis
- Metal Complexes as Chiral Catalysts : Misra, Dwivedi, and Kishore (2017) discuss the use of metal complexes of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), a compound closely related to 2,2'-Binaphthyl-D14, as chiral catalysts in various organic reactions. Their unique reactivity allows for diverse chemical transformations, showcasing the role of binaphthyl derivatives in enhancing reaction specificity and efficiency (Misra, Dwivedi, & Kishore, 2017).
Spectroscopy and Conformational Studies
- Spectroscopic Study of Conformational Dynamics : Jonkman and Wiersma (1984) analyzed the fluorescence excitation spectrum of 1,1′-binaphthyl, providing insights into the conformational dynamics and electronic structure of binaphthyl derivatives. This research aids in understanding the physical properties of compounds like 2,2'-Binaphthyl-D14 (Jonkman & Wiersma, 1984).
Material Science and Polymer Chemistry
- Polymer Synthesis and Properties : Tsuchiya et al. (2004) developed a novel poly(binaphthylene ether) with a low dielectric constant, illustrating the potential of binaphthyl derivatives in creating advanced materials with specific electronic properties. The polymer exhibited high thermal stability and unique electrical characteristics (Tsuchiya et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5,6,8-heptadeuterio-7-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBVBOUOMVTWKE-WZAAGXFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C3=C(C4=C(C(=C(C(=C4C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Binaphthyl-D14 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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